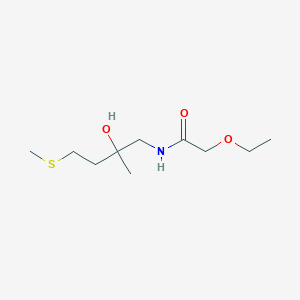

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-4-14-7-9(12)11-8-10(2,13)5-6-15-3/h13H,4-8H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFQJYAUJOJJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC(C)(CCSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps One common method includes the reaction of ethyl acetate with a suitable amine to form the acetamide structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may have potential as a biochemical probe or in the study of metabolic pathways.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several acetamide derivatives documented in the literature:

2-(Methylthio)acetamide (C3H7NOS): A simpler analog lacking the ethoxy, hydroxy, and methyl groups.

The 4-chlorophenyl group may increase lipophilicity compared to the target compound .

N,N-dimethyl-α-methylcarbamoyloxyimino-α-(methylthio)acetamide (C7H12N3O3S2): Contains a methylthio group and carbamoyloxyimino substituents, associated with specialized applications (e.g., chemical warfare precursors). Its complex structure suggests higher reactivity .

N-(tert-butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide (C20H28N2O3S): Shares the ethoxy group but incorporates a bulky tert-butyl substituent and a thienyl-aromatic system, likely enhancing steric hindrance and UV absorption properties .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

- The target compound’s hydroxy and ethoxy groups may improve aqueous solubility compared to purely lipophilic analogs (e.g., benzothiazole or tert-butyl derivatives). However, the methylthio group and branched alkyl chain could reduce solubility relative to simpler acetamides like 2-(methylthio)acetamide .

Biological Activity

2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its activity.

- IUPAC Name : this compound

- Molecular Formula : C10H21NO3S

- Molecular Weight : 221.35 g/mol

- CAS Number : 1396888-20-2

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of ethyl acetate with suitable amines to form the acetamide structure. The process may include:

- Reagents : Ethyl acetate, amines, and catalysts.

- Conditions : Controlled temperature and pressure to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, influencing various biochemical pathways. The precise mechanisms are still under investigation, but preliminary studies suggest potential roles in:

- Modulating enzyme activities.

- Interfering with metabolic pathways.

Biological Activity

Research indicates that this compound may exhibit several biological effects:

Antiviral Properties

Studies have shown that compounds with similar structures can act as antiviral agents by inhibiting viral replication. For instance, derivatives of heterocycles often demonstrate efficacy against RNA viruses, suggesting potential antiviral applications for this compound as well .

Cytotoxicity and Cell Viability

Preliminary assays indicate that this compound may have cytotoxic effects at higher concentrations. In vitro studies are essential to establish the relationship between concentration and cell viability.

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-hydroxy-N-methylacetamide | Lacks ethoxy and methylthio groups | Moderate activity against certain enzymes |

| 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone | Contains hydroxy and ethoxy groups | Exhibits antioxidant properties |

This table illustrates the unique features of this compound compared to related compounds, emphasizing its potential for specific biological applications.

Q & A

Q. What are the critical steps and conditions for synthesizing 2-ethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the hydroxy-methylthio-butyl backbone. Key steps include:

- Nucleophilic substitution to introduce the ethoxy group.

- Amidation using activated acetamide derivatives under inert atmospheres (e.g., nitrogen) .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while temperature control (40–60°C) minimizes side reactions .

- Purification : Column chromatography or recrystallization ensures >95% purity.

- Validation : Confirm intermediates via TLC and final product purity via HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., ethoxy, methylthio) and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Validates carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) groups .

- HPLC-PDA : Assesses purity (>98%) and detects impurities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl, NaOH, and neutral buffers at 37°C). Monitor via HPLC for hydrolysis of the acetamide or ethoxy groups .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methylthio group .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or enzyme-mediated catalysts for selective amidation .

- Solvent Effects : Compare yields in DMF vs. THF; DMF often improves solubility of polar intermediates .

- Reaction Time Optimization : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak yield .

- Computational Modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts .

- Cross-Validation : Compare experimental data with quantum-mechanical NMR prediction tools (e.g., ACD/Labs or Gaussian) .

- Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize via MS/MS .

Q. What strategies are effective for studying the compound’s biological interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure IC₅₀ values .

- Molecular Docking : Simulate binding poses with AutoDock Vina or Schrödinger to identify key interactions (e.g., methylthio group in hydrophobic pockets) .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS .

- Cytotoxicity Screening : Test against HEK-293 or HepG2 cells using MTT assays; compare with structure-activity analogs .

Q. How to design experiments for investigating the methylthio group’s reactivity?

- Methodological Answer :

- Oxidation Studies : Treat with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives; monitor via TLC and MS .

- Nucleophilic Substitution : React with alkyl halides or thiols to explore S-alkylation or disulfide formation .

- Protection/Deprotection : Use Boc or Fmoc groups to shield the hydroxy group during methylthio modifications .

Data Contradictions and Validation

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

- Batch Analysis : Compare activity across multiple synthetic batches to rule out impurity effects .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends or outliers .

Computational and Industrial Relevance

Q. What computational tools are recommended for predicting physicochemical properties?

- Methodological Answer :

- LogP and pKa : Use MarvinSketch or ChemAxon to estimate hydrophobicity and ionization .

- Solubility Prediction : Apply the Abraham solvation model or COSMO-RS .

- ADMET Profiling : Utilize SwissADME or ADMETLab2.0 for toxicity and bioavailability predictions .

Q. How does this compound align with green chemistry principles in industrial research?

- Methodological Answer :

- Solvent Replacement : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative .

- Catalyst Recycling : Immobilize catalysts on silica or magnetic nanoparticles to reduce waste .

- Lifecycle Assessment : Use LCA software (e.g., SimaPro) to evaluate environmental impact from synthesis to disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.